2-(2H-1,3-benzodioxol-5-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethan-1-one
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethan-1-one is a useful research compound. Its molecular formula is C20H20ClNO3S and its molecular weight is 389.89. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds with benzimidazole and benzothiazole derivatives have been synthesized and characterized, demonstrating broad-spectrum antimicrobial activities. These activities were either more active or equipotent compared to certain antibiotic and antifungal agents, suggesting potential applications in developing new antimicrobial agents (Agh-Atabay, Dulger, & Gucin, 2003).
Synthesis and Chemical Reactivity
Studies on the synthesis of novel phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans have been carried out, highlighting methodologies for creating compounds with potential antimicrobial properties (Kumar et al., 2007). Similarly, research on the photochemical study of an O-methylated α-carbonyl β-1 lignin model dimer suggests insights into the photochemical reactivity of such compounds, which could be relevant for understanding the photostability or photodegradation pathways of related chemicals (Castellan et al., 1990).
Detoxification and Environmental Applications
Research on the efficient detoxification of DDT and trichlorophenol using NaBH4 and Devarda alloy demonstrates the potential for chemical reactions to mitigate environmental pollutants. This indicates a broader application of chemical compounds in environmental chemistry and pollutant degradation processes (Ghaffar et al., 2013).
Molecular Docking and DNA Binding
The synthesis, characterization, and study of Schiff base ligands and their copper(II) complexes have provided insights into their ability to bind CT DNA, indicating potential applications in the field of molecular biology for studying DNA interactions or designing drugs that target genetic material (Guhathakurta et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3S/c21-16-4-2-1-3-15(16)19-7-8-22(9-10-26-19)20(23)12-14-5-6-17-18(11-14)25-13-24-17/h1-6,11,19H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFABLPLGDZRVPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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